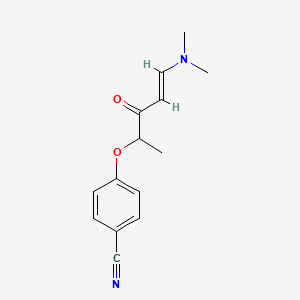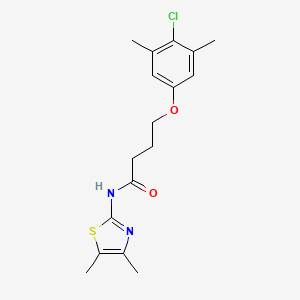
Bis(but-3-enyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(but-3-enyl)amine is a chemical compound with the formula C8H15N . It contains a total of 23 bonds, including 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Physical And Chemical Properties Analysis
The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación
Synthesis Methods and Applications Bis(but-3-enyl)amines have been synthesized through a process involving aza-Wittig reaction with aldehydes and a double Grignard reaction with allylmagnesium bromide. This method demonstrates a straightforward approach to obtaining N,N-Bis(but-3-enyl)amines, which are valuable in organic synthesis and potentially in material science (Katritzky, Nair, & Silina, 2002).
Ligand Development for Catalytic Processes Research has explored the development of P-chiral phosphine ligands, including those with tert-butylmethylphosphino groups, for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These studies highlight the potential of bis(but-3-enyl)amine derivatives in creating effective catalysts for pharmaceutical ingredient synthesis (Imamoto et al., 2012).
Material Science Applications In the field of materials science, bis(amine anhydride)s, synthesized through palladium-catalyzed amination reactions, have been used to create high-performance, organosoluble poly(amine imide)s. These materials, with high glass transition temperatures and thermal stability, demonstrate the application of this compound derivatives in advanced polymer technology (Li, Li, Zhang, & Zhang, 2007).
Biomedical Applications The biomedical sector has utilized poly(amido-amine)s, synthesized from reactions involving primary or secondary aliphatic amines and bis(acrylamide)s, in a variety of applications. These include heavy-metal-ion-complexing polymers and non-viral vectors for intracytoplasmic delivery, showcasing the utility of this compound-related compounds in healthcare and medical research (Ferruti, Marchisio, & Duncan, 2002).
Chemical Synthesis and Mechanistic Studies Research into bis(arylalkyl)amines has shed light on their role as class III antiarrhythmic agents, highlighting the broader chemical and pharmacological significance of this compound derivatives in developing novel therapeutic agents (Cross et al., 1990).
Environmental and Catalytic Applications Studies on bis(di-i-propylphosphino)amine reacting with carbon dioxide demonstrate the potential environmental applications of this compound derivatives in carbon capture technologies, contributing to efforts in addressing climate change and environmental sustainability (Barry et al., 2013).
Mecanismo De Acción
Target of Action
Bis(but-3-enyl)amine is a chemical compound with the formula C8H15N The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds similar to this compound, such as other amines, have been found to play roles in various biochemical pathways, including cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction .
Propiedades
IUPAC Name |
N-but-3-enylbut-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUIRQHSXOFAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2795838.png)
![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B2795839.png)
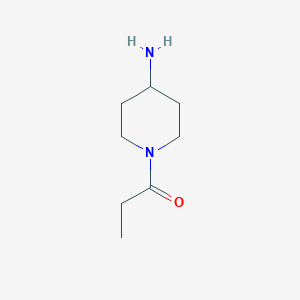
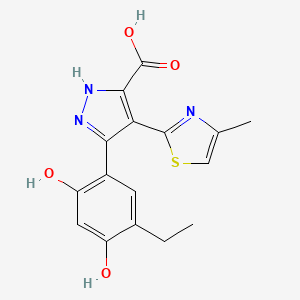
![6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2795844.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B2795845.png)
![2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2795846.png)
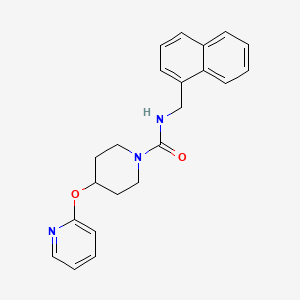
![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)
![2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2795852.png)

